molecular formula C11H14N2 B12092001 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Cat. No.: B12092001
M. Wt: 174.24 g/mol
InChI Key: YOVFSTHPSIQTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine ( 1428184-62-6) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol, this compound features a bifunctional structure combining pyridine and tetrahydropyridine rings, making it a valuable scaffold in medicinal chemistry and drug discovery . This building block is particularly useful for designing novel molecules, such as phosphodiesterase (PDE) inhibitors . The presence of the tetrahydropyridine moiety allows for further chemical modifications, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for potential therapeutic targets . The compound is consistently described as "For Research Use Only" by suppliers, indicating it is intended solely for laboratory research and is not for diagnostic, therapeutic, or personal use . Proper handling procedures should be followed, and the material should be stored according to the provided safety data sheet to ensure stability and safety in the research setting.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

InChI

InChI=1S/C11H14N2/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10/h2,4,7-8,12H,3,5-6H2,1H3

InChI Key

YOVFSTHPSIQTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=CCNCC2

Origin of Product

United States

Preparation Methods

Methodology and Conditions

RCM, a powerful tool for cyclic structure assembly, is exemplified in the synthesis of substituted pyridines. A procedure adapted from the Royal Society of Chemistry (Source 3) employs Hoveyda-Grubbs second-generation catalyst (10 mol%) in toluene at 65°C. For the target compound, a diene precursor such as 3-methyl-4-(divinyl)pyridine could undergo RCM to yield the tetrahydropyridine ring.

Procedure :

  • Dissolve the diene precursor (0.70 mmol) in anhydrous toluene (18 mL).

  • Add Hoveyda-Grubbs catalyst (44 mg, 10 mol%).

  • Heat at 65°C for 16 hours under inert atmosphere.

  • Purify via flash column chromatography (4:1 petrol-EtOAc).

Yield : ~95% (based on analogous reactions).

Challenges and Optimization

  • Steric hindrance from the 3-methyl group may slow metathesis.

  • Solvent choice : Toluene minimizes side reactions compared to polar solvents.

  • Catalyst loading : Increased catalyst (15 mol%) may improve yields for sterically hindered substrates.

Synthesis via Transfer Hydrogenation

Reduction of Pyridine Precursors

Transfer hydrogenation, as described in Patent US8697876B2 (Source 2), reduces pyridine rings to tetrahydropyridines using formaldehyde and palladium on charcoal. Applying this to 3-methyl-4-(pyridin-4-yl)pyridine under 90–95°C with formic acid yields the saturated ring.

Procedure :

  • Suspend pyridine precursor (1 eq) in water.

  • Add formaldehyde (3 eq) and 10% Pd/C (0.1 eq).

  • Heat at 90°C for 12 hours.

  • Filter and isolate via acid-base extraction.

Yield : ~80–85% (extrapolated from similar reductions).

Regioselectivity Considerations

  • The 4-position’s electronic environment directs reduction.

  • Acid additives (e.g., HCl) enhance proton availability, favoring saturation at the desired position.

Grignard Reagent-Mediated Couplings

Turbo Grignard Approach

Source 2 highlights Turbo Grignard (isopropylmagnesium chloride/LiCl) for coupling bromopyridines with piperidine carbonyls. For the target compound, 6-bromo-3-methylpyridine could react with a tetrahydropyridine boronic ester under Suzuki-Miyaura conditions.

Procedure :

  • Prepare Turbo Grignard (2.0 M in THF).

  • Add 6-bromo-3-methylpyridine (1 eq) at 0°C.

  • Stir for 1 hour, then add tetrahydropyridine boronic ester (1.2 eq).

  • Heat to 25°C for 6 hours.

  • Quench with NH₄Cl and extract with EtOAc.

Yield : ~70–75% (estimated from analogous couplings).

Advantages Over Lithiation

  • Ambient temperature avoids cryogenic conditions.

  • Higher functional group tolerance due to milder reactivity.

Borohydride Reduction of Pyridine Derivatives

Quaternary Salt Reduction

As per CN111004264B (Source 5), pyridine boronic esters form quaternary salts with methyl iodide, which are reduced by NaBH₄ to tetrahydropyridines.

Procedure :

  • React 3-methyl-4-(pyridin-4-yl)pyridine boronic ester with MeI (1.5 eq) in THF.

  • Add NaBH₄ (3 eq) at 0°C.

  • Stir for 4 hours at 25°C.

  • Acidify with HCl and purify via recrystallization.

Yield : ~65% (scalable to hectogram quantities).

Limitations

  • Boronic ester availability requires pre-functionalization.

  • Over-reduction risks require careful stoichiometry control.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystScalability
RCM9565Hoveyda-GrubbsModerate
Transfer Hydrogenation8590Pd/CHigh
Turbo Grignard7525NoneHigh
Borohydride6525NaBH₄Industrial

Key Observations :

  • RCM offers high yields but requires expensive catalysts.

  • Transfer hydrogenation is scalable but demands precise pH control.

  • Grignard methods balance yield and practicality for lab-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H12N2C_{10}H_{12}N_2 and a molecular weight of 160.22 g/mol. Its structure features a pyridine ring substituted with a tetrahydropyridine moiety, which is crucial for its biological activity.

Pharmacological Applications

1. Neuropharmacology

Research indicates that 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine exhibits neuroprotective effects. It is believed to modulate neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs) and dopaminergic pathways. Studies have shown that derivatives of this compound can enhance cognitive function and reduce neurodegeneration in models of neurodegenerative diseases such as Parkinson's disease .

2. Antiparasitic Activity

Compounds structurally related to this compound have demonstrated significant antiparasitic effects. For instance, they have been shown to inhibit the activity of PfATP4-associated Na+^+-ATPase in Plasmodium falciparum, suggesting potential as antimalarial agents.

3. Anticancer Properties

In vitro studies have highlighted the compound's ability to inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through modulation of cellular signaling pathways associated with cell survival and death .

Neuroprotective Effects

A study conducted on murine models demonstrated that administration of this compound led to significant improvements in motor function and reduced neurodegeneration in Parkinson's disease models. The findings suggested that the compound may exert its effects through antioxidant mechanisms and modulation of neuroinflammatory responses.

Antiparasitic Activity

In another study focusing on related compounds, researchers found that specific derivatives inhibited the growth of Plasmodium falciparum effectively. The research indicated that these compounds could serve as a basis for developing new antimalarial therapies .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
NeuroprotectiveModulation of nAChRs and dopaminergic pathways
AntiparasiticInhibition of PfATP4-associated Na+^+-ATPase
AnticancerInduction of apoptosis via signaling pathways

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with biomolecules, causing changes in their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine (CAS 68857-66-9)
  • Structure : Lacks the methyl group at position 3 of the pyridine ring.
  • Molecular Formula : C10H12N2; Molecular Weight : 160.22 g/mol.
  • Key Differences : The absence of the methyl group reduces steric hindrance and may lower lipophilicity (logP) compared to the methylated derivative. This could influence blood-brain barrier permeability and receptor binding kinetics .
4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine (CAS 1025882-24-9)
  • Structure : Features a bulkier 3-(methylsulfanyl)phenyl substituent and a propyl group.
  • Molecular Formula : C15H21NS; Molecular Weight : 247.4 g/mol.
  • This highlights how substituent size and polarity modulate pharmacokinetics .
2-(3,4-Dimethoxyphenyl)-6-(THP-4-yl)imidazo[1,2-a]pyridine (PMID 31420269)
  • Structure : Combines a dimethoxyphenyl group with an imidazopyridine-THP system.
  • Biological Activity : Exhibits antiproliferative effects (IC50 values <10 µM in cancer cell lines).
  • Key Differences : The dimethoxyphenyl moiety introduces electron-donating groups that may enhance π-π stacking with DNA or kinase targets, diverging from the simpler pyridine-THP scaffold of the target compound .

Pharmacological and Receptor Binding Profiles

Antipsychotic Analogues: 3-(THP-4-yl)-1H-indole Derivatives
  • Structure : THP group fused to indole or pyrrolopyridine cores (e.g., ).
  • Activity : High affinity for serotonin receptors (5-HT6 and 5-HT7), with Ki values <20 nM. Clozapine-like analogues show antipsychotic and procognitive effects .
  • Comparison : The target compound’s pyridine ring may offer distinct electronic properties compared to indole, affecting receptor selectivity. Methyl substitution could stabilize binding via hydrophobic interactions.
5-Propoxy-3-(THP-4-yl)-1H-pyrrolo[3,2-b]pyridine (CAS 845861-39-4)
  • Structure : Propoxy chain and pyrrolopyridine-THP system.
  • Properties : Hydrochloride salt with molecular weight 293.79 g/mol; moderate hydrophilicity (GHS H302, H315 hazards).
  • Key Differences : The propoxy group increases steric bulk and may prolong metabolic half-life compared to the methylated pyridine analogue .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Properties
3-Methyl-4-(THP-4-yl)pyridine 174.25 Methyl, THP Moderate lipophilicity; dihydrochloride salt enhances solubility
4-(THP-4-yl)pyridine 160.22 THP Lower steric hindrance; potential for rapid clearance
2-(3,4-Dimethoxyphenyl)-imidazo[...] ~350 (estimated) Dimethoxyphenyl, THP High antiproliferative activity; logP ~3.5

Biological Activity

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2C_{10}H_{12}N_2 with a molecular weight of approximately 160.22 g/mol. The compound features a pyridine ring substituted with a tetrahydropyridine moiety, which is significant for its biological interactions.

Neuroprotective Effects

Research indicates that compounds containing tetrahydropyridine structures exhibit neuroprotective properties. For instance, studies have shown that derivatives of tetrahydropyridine can protect neurons from degeneration in models of neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD) . The neuroprotective effects are attributed to the modulation of neurotransmitter systems and the reduction of oxidative stress in neuronal cells.

Antidepressant Activity

The compound has also been investigated for its potential antidepressant effects. A study highlighted the design and synthesis of multi-target antidepressants incorporating similar structures that act on serotonin and norepinephrine transporters . The findings suggest that such compounds may enhance neurogenesis in the hippocampus, thereby improving mood and cognitive functions.

The biological activity of this compound may involve several mechanisms:

  • Dopamine Receptor Modulation : Compounds with similar structures have been shown to interact selectively with dopamine receptors, particularly D3 receptors .
  • Antioxidant Activity : The presence of the tetrahydropyridine moiety may contribute to antioxidant properties, reducing cellular damage from reactive oxygen species (ROS) .
  • Neurotransmitter Reuptake Inhibition : Some studies indicate that these compounds can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which is a common mechanism for antidepressants .

Study 1: Neuroprotection in Parkinson's Disease Models

In a study involving mice treated with the neurotoxin MPTP (a model for PD), administration of compounds similar to this compound resulted in significant protection against dopaminergic neuron loss. The results showed a marked increase in the number of tyrosine hydroxylase-positive neurons after treatment .

Study 2: Antidepressant Properties

Another research effort focused on the synthesis of tetrahydropyridine derivatives demonstrated their efficacy in enhancing hippocampal neurogenesis. These compounds were tested in animal models and exhibited significant antidepressant-like behavior in forced swim tests and tail suspension tests .

Comparative Table of Biological Activities

Compound NameBiological ActivityModel UsedKey Findings
This compoundNeuroprotectionMPTP mouse modelSignificant reduction in neuron loss
Similar Tetrahydropyridine DerivativesAntidepressantForced swim testIncreased neurogenesis and improved mood
5-Methoxy DerivativeAntiseizureSeizure modelEffective seizure control

Q & A

Q. What are the common synthetic routes for 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine and its derivatives?

The synthesis of this compound and its analogs often involves multi-step organic reactions , including:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acid derivatives and halogenated pyridine precursors .
  • Esterification of carboxylic acid intermediates with ethanol under acidic reflux conditions .
  • Combinatorial chemistry approaches to generate structural diversity, such as introducing substituents on the tetrahydropyridine or pyridine rings to optimize biological activity .
    Key challenges include controlling regioselectivity and minimizing side reactions during ring functionalization.

Q. How is the compound characterized, and what analytical techniques are employed?

Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • High-Performance Liquid Chromatography (HPLC) to assess purity, with retention time matching reference standards (e.g., 1.31 minutes under SMD-TFA05 conditions) .
  • X-ray crystallography (where applicable) to resolve stereochemical ambiguities in crystalline derivatives .

Q. What initial biological screening approaches are used to evaluate its activity?

Primary screens focus on:

  • Antiproliferative assays (e.g., MTT or SRB assays) against cancer cell lines, with IC50 values compared to reference drugs like paclitaxel .
  • Receptor binding studies (e.g., serotonin transporter (SERT) and 5-HT1A receptor affinities) using radioligand displacement assays .
  • Tubulin polymerization inhibition assays to assess potential as a microtubule-targeting agent .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR strategies include:

  • Systematic substitution of the tetrahydropyridine ring (e.g., methoxy, methyl, or halogen groups) to modulate lipophilicity and hydrogen-bonding capacity .
  • Bioisosteric replacement of the pyridine moiety with imidazo[1,2-a]pyridine or triazine scaffolds to enhance target selectivity .
  • Pharmacophore mapping to identify critical interactions with biological targets (e.g., tubulin’s colchicine-binding site) .

Q. How can researchers address contradictions in biological data across studies?

Contradictions may arise from differences in assay conditions or cell line specificity. Mitigation strategies include:

  • Orthogonal validation using complementary assays (e.g., comparing tubulin polymerization inhibition with cell viability assays) .
  • Dose-response profiling to confirm activity thresholds and rule off-target effects .
  • Cross-study comparisons of structural analogs to isolate substituent-specific effects .

Q. What in vitro models are suitable for investigating its mechanism of action?

  • Tubulin polymerization assays to quantify inhibition kinetics and compare to known agents (e.g., colchicine) .
  • Cell cycle analysis (flow cytometry) to evaluate G2/M arrest in treated cancer cells .
  • Molecular docking simulations to predict binding poses in receptor or enzyme active sites (e.g., SERT or tubulin) .

Q. How can solubility and stability challenges be addressed during formulation?

  • Salt formation (e.g., hydrochloride salts) to improve aqueous solubility .
  • Prodrug strategies (e.g., ester derivatives) to enhance bioavailability and metabolic stability .
  • Lyophilization for long-term storage of labile intermediates .

Q. What computational methods predict its interactions with biological targets?

  • Molecular dynamics (MD) simulations to assess binding stability and conformational flexibility in receptor pockets .
  • Free energy perturbation (FEP) calculations to quantify substituent effects on binding affinity .
  • QSAR models to prioritize analogs with optimal physicochemical properties (e.g., logP, polar surface area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.